molecular formula C10H14N6O2S B7058239 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide

Cat. No.: B7058239
M. Wt: 282.33 g/mol
InChI Key: GCNFDOGXOZJUBW-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide is a compound belonging to the class of nitrogen-containing heterocycles. These compounds are widely found in natural products, synthetic drugs, and functional materials. The triazolo[4,3-a]pyrazine scaffold is known for its significant biological activities, making it a valuable structure in medicinal chemistry .

Preparation Methods

The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide typically involves multiple steps. One common method includes the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives to produce triazolo[4,3-a]pyrazin-3-amines . The sulfonamide group is then introduced through a sulfonylation reaction using appropriate sulfonyl chlorides under basic conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the broad range of biological activities it exhibits.

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O2S/c11-19(17,18)8-2-1-4-15(6-8)9-10-14-13-7-16(10)5-3-12-9/h3,5,7-8H,1-2,4,6H2,(H2,11,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNFDOGXOZJUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=NN=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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